8-Methoxy-3,6-dimethyl-1H-isochromen-1-one
Description
Contextualization within the Benzopyranone Chemical Class
The benzopyranone family represents a significant class of heterocyclic compounds characterized by a bicyclic structure formed from the fusion of a benzene (B151609) ring and a pyranone ring. The term "benzopyran" itself refers to this fused ring system. Depending on the position of the oxygen atom in the pyran ring and the arrangement of the double bonds, several isomers exist.
The two primary isomers of benzopyran are 1-benzopyran (chromene) and 2-benzopyran (isochromene). chemsynthesis.com When a ketone group (=O) is added to the pyran ring, they become benzopyranones. This leads to two principal skeletons:
Coumarins (benzo-α-pyrones): These are derivatives of 1-benzopyran-2-one.
Isocoumarins (benzo-γ-pyrones or 1H-isochromen-1-ones): These are derivatives of 1H-2-benzopyran-1-one. parchem.comchemenu.com
8-Methoxy-3,6-dimethyl-1H-isochromen-1-one belongs to the isocoumarin (B1212949) subgroup, which is a large and diverse family of lactones (cyclic esters) that are isomeric to coumarins. chemenu.com
Structural Features and Classification within Isochromen-1-ones
The foundational structure of this group is the 1H-isochromen-1-one, also known as isocoumarin. chemicalbook.com This core consists of a benzene ring fused to a six-membered lactone ring. The diversity within the isocoumarin family arises from the various substituents attached to this core structure.
The specific compound, this compound, is distinguished by the following structural features:
An isochromen-1-one backbone.
A methoxy (B1213986) group (-OCH₃) attached at the C-8 position of the benzene ring.
A methyl group (-CH₃) attached at the C-3 position of the pyranone ring.
A second methyl group (-CH₃) attached at the C-6 position of the benzene ring.
These substitutions, particularly at the C-3, C-6, and C-8 positions, are common motifs found in many naturally occurring isocoumarins, which often feature alkyl side chains and oxygenated functional groups. parchem.comnii.ac.jp The subject compound is thus classified as a substituted, polycyclic aromatic ether.
Below is a table detailing the key identifiers for this compound.
| Property | Value |
| Chemical Name | This compound |
| Synonym | 8-methoxy-3,6-dimethylisochromen-1-one |
| CAS Number | 137787-59-8 |
| Molecular Formula | C₁₂H₁₂O₃ |
| Molecular Weight | 204.225 g/mol |
| Data sourced from chemical supplier databases. molaid.com |
Historical Perspective of Isochromen-1-one Research in Natural Product Chemistry
The study of natural products dates back to ancient civilizations, which utilized plant and mineral extracts for medicinal purposes. bldpharm.com The formal discipline of natural product chemistry, however, began to flourish with the development of organic chemistry in the 19th century.
Isocoumarins and their derivatives represent a significant class of secondary metabolites that have been isolated from a wide variety of natural sources, including higher plants, fungi, bacteria, lichens, and even insects. chemenu.commolaid.com While the parent, unsubstituted isocoumarin has not been found in nature, a vast number of its substituted derivatives have been identified. chemenu.com
Research into natural isocoumarins has yielded many discoveries. A notable early isolation was reported in 1962, when the compound 8-hydroxy-6-methoxy-3-pentyl-1H-isochromen-1-one was identified from a lichen. parchem.comnii.ac.jp Fungi, in particular, have proven to be a prolific source, with hundreds of structurally diverse isocoumarins having been isolated from fungal metabolites over the past few decades. nih.gov These discoveries have been driven by advancements in analytical techniques like spectroscopy and chromatography, which allow for the separation and characterization of complex natural mixtures. bldpharm.com The continued investigation into isocoumarins underscores their importance as a privileged scaffold in nature, offering a wide array of chemical structures. molaid.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-methoxy-3,6-dimethylisochromen-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-7-4-9-6-8(2)15-12(13)11(9)10(5-7)14-3/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVBVMPPNGWAEJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)OC)C(=O)OC(=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biosynthetic Pathways and Regulation of Isochromen 1 One Formation
Polyketide Biosynthesis as the Primary Route
The fundamental carbon skeleton of isochromen-1-ones is assembled through the polyketide pathway. researchgate.net Polyketides are a diverse class of natural products synthesized by large, multifunctional enzymes known as polyketide synthases (PKSs). mdpi.comnih.gov This process is mechanistically similar to fatty acid biosynthesis, involving the sequential condensation of small carboxylic acid-derived units. researchgate.netmdpi.com
The biosynthesis begins with a "starter unit," typically an acyl-CoA precursor, which is extended by multiple "extender units," most commonly malonyl-CoA. researchgate.netmdpi.com These building blocks are assembled head-to-tail in a coordinated series of reactions, with the growing polyketide chain remaining covalently attached to the PKS enzyme complex via a thioester linkage. mdpi.com Fungal polyketides, including isochromen-1-ones, are generally synthesized by Type I PKSs, which are large, single proteins containing multiple catalytic domains that function iteratively. researchgate.netnih.gov
Elucidation of Polyketide Synthase (PKS) Mechanisms
The enzymatic machinery responsible for polyketide synthesis is the Polyketide Synthase (PKS). PKSs are classified into three main types (I, II, and III). researchgate.net Isochromen-1-one biosynthesis in fungi is typically governed by Type I PKSs. These are massive, modular enzymes where a series of domains work in concert to build the polyketide chain. researchgate.netnih.gov
A minimal Type I PKS module consists of:
Acyltransferase (AT): Selects the appropriate extender unit (e.g., malonyl-CoA) and transfers it to the Acyl Carrier Protein. mdpi.comnih.govnih.gov
Acyl Carrier Protein (ACP): A domain that holds the growing polyketide chain via a flexible phosphopantetheine arm. mdpi.comnih.gov
Ketosynthase (KS): Catalyzes the crucial carbon-carbon bond-forming step, a decarboxylative Claisen condensation, between the growing chain and the extender unit on the ACP. mdpi.comnih.gov
Non-reducing PKSs (NR-PKSs), which are often involved in the synthesis of aromatic polyketides like isochromen-1-ones, possess this minimal set of domains. nih.gov They assemble a poly-β-keto chain that is prone to spontaneous or enzyme-catalyzed cyclization reactions to form aromatic ring systems. core.ac.uk
Enzymatic Steps and Key Intermediates
The biosynthesis of the 8-methoxy-3,6-dimethyl-1H-isochromen-1-one backbone proceeds through a series of defined enzymatic reactions. The process is initiated by the PKS, which catalyzes the iterative condensation of a starter unit with several extender units. For a typical fungal isochromen-1-one, this results in a highly reactive poly-β-keto thioester intermediate that remains bound to the ACP domain of the PKS. researchgate.netcore.ac.uk
The key steps are:
Chain Initiation: Loading of a starter unit (e.g., acetyl-CoA) onto the PKS.
Chain Elongation: Iterative decarboxylative condensation with malonyl-CoA extender units to form a linear polyketide chain. nih.gov
Cyclization and Aromatization: The unstable poly-β-keto intermediate undergoes a series of intramolecular aldol (B89426) condensations and dehydrations to form the characteristic bicyclic isochromenone ring system.
Product Release: A thioesterase (TE) domain, often found at the end of the PKS module, catalyzes the release of the cyclized product from the enzyme, frequently via an intramolecular esterification (macrolactonization) to form the lactone ring. nih.gov
Post-Polyketide Modification Enzymes
Once the core isochromen-1-one scaffold is released from the PKS, it undergoes further enzymatic modifications, known as tailoring reactions. These reactions are catalyzed by post-PKS modification enzymes, which are responsible for the vast structural diversity observed in natural products. researchgate.net To generate this compound, key tailoring enzymes would include:
Methyltransferases: These enzymes, utilizing S-adenosyl methionine (SAM) as a methyl donor, are responsible for adding the methyl group at the C-6 position and the methoxy (B1213986) group at the C-8 position (via methylation of a hydroxyl group).
Hydroxylases/Oxidases: Cytochrome P450 monooxygenases or other oxidoreductases may be required to introduce hydroxyl groups at specific positions (e.g., at C-8) prior to methylation. nih.gov
These modifications occur after the main polyketide chain has been synthesized and cyclized, and they are crucial for the final structure and biological activity of the molecule. nih.govnih.gov
Genetic Basis of Biosynthetic Gene Clusters (BGCs)
The genes encoding the PKS and the associated tailoring enzymes for a specific natural product are almost always located together in the organism's genome in a contiguous block known as a Biosynthetic Gene Cluster (BGC). hilarispublisher.commdpi.com This co-localization facilitates the coordinated regulation and expression of all the genes required to produce the final compound. hilarispublisher.com
A typical BGC for an isochromen-1-one would contain:
The gene for the core Type I PKS.
Genes for post-PKS tailoring enzymes (e.g., methyltransferases, oxidases).
Genes for regulatory proteins that control the expression of the cluster.
Genes for transporter proteins that may export the final product out of the cell.
The discovery of BGCs has been revolutionized by advances in genome sequencing and bioinformatics tools like antiSMASH, which can mine genomic data to identify putative clusters for novel secondary metabolites. hilarispublisher.commdpi.com Often, a single BGC is responsible for producing a family of related compounds. nih.govnih.gov
Heterologous Expression Systems for Biosynthetic Pathway Elucidation and Engineering
A powerful strategy for studying and manipulating BGCs is heterologous expression. nih.gov This involves cloning an entire BGC from its native producer (which may be difficult to cultivate or genetically manipulate) and expressing it in a well-characterized host organism, such as Aspergillus nidulans or Streptomyces species. rsc.orgnih.gov
This approach offers several advantages:
Pathway Elucidation: It can activate "silent" or cryptic BGCs that are not expressed under standard laboratory conditions, allowing for the discovery of new compounds. rsc.orgnih.gov
Functional Genomics: By selectively deleting or modifying genes within the cluster, the function of individual enzymes in the pathway can be determined.
Yield Optimization: The production of the target compound can often be significantly increased in a high-producing host. rsc.org
Engineered Biosynthesis: It enables the creation of novel "unnatural" natural products by introducing new genes or modifying existing ones within the pathway. rsc.org For instance, expressing a PKS gene in a host can lead to unexpected modifications of the product by the host's native enzymes. nih.gov
Chemoenzymatic Synthesis Approaches
Chemoenzymatic synthesis integrates the precision of enzymatic catalysis with the flexibility of traditional organic chemistry to create complex molecules. beilstein-journals.org This approach leverages enzymes to perform specific, often challenging, chemical transformations with high regio- and stereoselectivity that are difficult to achieve through purely chemical means. beilstein-journals.orgnih.gov
Strategies for the chemoenzymatic synthesis of isochromen-1-ones could include:
Chemical synthesis of a core scaffold: A simplified precursor of the isochromen-1-one is synthesized chemically.
Enzymatic late-stage functionalization: This precursor is then subjected to one or more tailoring enzymes (e.g., methyltransferases, hydroxylases) to install functional groups at specific positions, completing the synthesis of the final product. beilstein-journals.org
Enzymatic cascade reactions: Multiple enzymatic steps are performed in a single pot, mimicking the efficiency of a natural biosynthetic pathway. beilstein-journals.org
This hybrid approach combines the scalability of chemical synthesis with the unparalleled selectivity of biocatalysis, providing a powerful route to natural products and their analogs. beilstein-journals.orgnih.gov
Chemical Synthesis Methodologies for 8 Methoxy 3,6 Dimethyl 1h Isochromen 1 One and Its Analogues
De Novo Total Synthesis Strategies
The complete construction of the 8-Methoxy-3,6-dimethyl-1H-isochromen-1-one framework from basic starting materials can be achieved through several strategic approaches. These methods often involve the formation of the heterocyclic ring as the key step and are adaptable for creating a variety of analogues.
Lateral Lithiation and Acylation Approaches
A powerful strategy for the synthesis of substituted isocoumarins involves the lateral lithiation of appropriately substituted aromatic compounds, followed by acylation. This method allows for the direct introduction of the C3-substituent and the formation of the lactone ring. For the synthesis of this compound, a potential starting material would be a dimethoxytoluene derivative. The process would conceptually involve the deprotonation of a methyl group ortho to a directing group, such as a methoxy (B1213986) group, using a strong base like n-butyllithium. The resulting benzylic anion can then react with an appropriate acylating agent, such as acetyl chloride or acetic anhydride (B1165640), to introduce the C3-methyl group and set the stage for subsequent cyclization to form the isocoumarin (B1212949) ring. While direct literature for the target molecule is scarce, this method remains a viable and established route for similar isocoumarin structures.
Palladium-Catalyzed Carbonylation and Cyclization Reactions
Palladium-catalyzed reactions have become a cornerstone in modern organic synthesis, and their application to the construction of isocoumarins is well-documented. nii.ac.jp These methods often involve the carbonylation of an aryl halide or triflate, followed by an intramolecular cyclization.
A concise synthesis of a 6,8-dialkoxyisocoumarin framework was achieved using a palladium-catalyzed carbonylation trapping with an O-enolate. nii.ac.jp This methodology was successfully applied to the synthesis of 8-hydroxy-6-methoxy-3-pentyl-1H-isochromen-1-one, an analogue of the target compound. nii.ac.jp The key step involves the palladium-catalyzed carbonylation of an ortho-iodoketone, which is generated from a corresponding aldehyde. nii.ac.jp The presence of an additional methoxy group was found to enhance the reactivity of the oxidative addition of the palladium catalyst due to its electron-donating effect. nii.ac.jp This strategy highlights the potential for synthesizing this compound by starting with an appropriately substituted 2-halo-acetophenone derivative.
Furthermore, palladium-catalyzed cyclization-carbonylation-cyclization coupling reactions have been developed, offering a direct route to complex heterocyclic systems. bldpharm.com These cascade reactions demonstrate the power of palladium catalysis in constructing multiple rings in a single operation.
| Catalyst System | Key Transformation | Relevance to Target Synthesis |
| Cl2Pd(PPh3)2, AcONa, CO | Carbonylation trapping with O-enolate of an iodoketone | Applicable for constructing the isocoumarin ring of the target compound from a suitable ortho-iodoketone precursor. |
| PdI2, L1/L2 ligands | Regioselective cyclocarbonylation of 2-allyl phenols | Provides a route to dihydrocoumarins, which could potentially be oxidized to the corresponding isocoumarins. |
Application of Homophthalic Anhydride Derivatives
Homophthalic anhydrides are versatile building blocks for the synthesis of 3-substituted isocoumarins. The reaction of a homophthalic anhydride with an acid chloride or anhydride in the presence of a base is a classical and effective method for constructing the isocoumarin core.
For instance, the synthesis of 8-hydroxy-6-methoxy-3-pentyl-1H-isochromen-1-one was achieved by reacting 3,5-dimethoxyhomophthalic anhydride with hexanoyl chloride in the presence of 1,1,3,3-tetramethylguanidine (B143053) and triethylamine. eurjchem.comresearchgate.net This reaction afforded the corresponding 6,8-dimethoxy-3-pentylisocoumarin, which was then regioselectively demethylated. eurjchem.comresearchgate.net Similarly, the reaction of 3,5-dimethoxyhomophthalic anhydride with acetyl chloride can yield 6,8-dimethoxy-3-methylisocoumarin. researchgate.net This approach is highly relevant for the synthesis of this compound, which would likely involve a 3-methoxy-5-methylhomophthalic anhydride as a key intermediate, reacting with acetic anhydride. wikipedia.org
The synthesis of 6-O-methylreticulol, another related isocoumarin, also utilized a homophthalic acid derivative which was cyclodehydrated to the corresponding isocoumarin using acetic anhydride. nih.gov
| Homophthalic Anhydride Derivative | Reagent | Product |
| 3,5-Dimethoxyhomophthalic anhydride | Hexanoyl chloride | 6,8-Dimethoxy-3-pentylisocoumarin eurjchem.comresearchgate.net |
| 3,5-Dimethoxyhomophthalic anhydride | Acetyl chloride | 6,8-Dimethoxy-3-methylisocoumarin researchgate.net |
| 3,4,5-Trimethoxyhomophthalic acid | Acetic anhydride | 6,7,8-Trimethoxy-3-methylisocoumarin nih.gov |
Other Cycloaddition and Condensation Protocols
Various cycloaddition and condensation reactions have been employed for the synthesis of the isocoumarin skeleton. Rhodium(III)-catalyzed C–H activation and annulation of benzoic acids with alkynes or other coupling partners have emerged as a powerful tool for constructing isocoumarins with high regioselectivity. nih.gov These methods often proceed under mild conditions and tolerate a wide range of functional groups.
For example, a Rh(III)-catalyzed C–H activation/annulation cascade of enaminones with iodonium (B1229267) ylides has been developed for the synthesis of isocoumarins. nih.gov This reaction proceeds via a cascade of C–H activation, Rh-carbenoid migratory insertion, and acid-promoted intramolecular annulation. nih.gov While not directly applied to the target molecule, this methodology offers a modern and efficient alternative for the construction of the isocoumarin core.
Additionally, [3+n] cycloaddition reactions represent an efficient approach to various heterocyclic systems, including those related to the isocoumarin framework. nih.gov
Regioselective and Stereoselective Synthetic Transformations
The synthesis of specific isocoumarin analogues often requires precise control over the placement of substituents (regioselectivity) and their three-dimensional arrangement (stereoselectivity).
Regioselective demethylation is a crucial transformation in the synthesis of many naturally occurring isocoumarins which often possess hydroxyl groups at specific positions. For example, in the synthesis of 8-hydroxy-6-methoxy-3-pentyl-1H-isochromen-1-one, the selective demethylation of the C8-methoxy group of the 6,8-dimethoxy precursor was achieved using anhydrous aluminum chloride. researchgate.net This selectivity is often attributed to the coordination of the Lewis acid to the ortho-carbonyl group. nii.ac.jp A similar regioselective demethylation would be a key step in synthesizing hydroxylated analogues of this compound.
Stereoselective synthesis is critical for preparing chiral isocoumarins. While the target compound itself is achiral, the synthesis of its chiral analogues, particularly those with a stereocenter at the C3 or C4 position of the lactone ring, requires stereocontrolled methods. Enantioselective [4+2] cycloadditions of salicylaldehyde-derived acetals and cyclic enol ethers, facilitated by chiral catalysts, can produce polycyclic chromanes with high enantioselectivity. researchgate.net Such strategies can be adapted to create chiral isocoumarin precursors. The development of stereoselective reactions with chiral Schiff base metal complexes also offers a pathway to chiral heterocyclic compounds. nih.gov
Derivatization and Scaffold Modification Techniques
Once the core isocoumarin scaffold is synthesized, further modifications can be carried out to generate a library of analogues for structure-activity relationship studies.
The methyl groups at the C3 and C6 positions of this compound offer handles for further functionalization. For instance, the C3-methyl group can potentially be functionalized through various reactions, such as oxidation or halogenation, to introduce other functional groups. The reactivity of the C3-methyl group in coumarins has been explored, providing a basis for similar transformations in the isocoumarin series.
The aromatic ring of the isocoumarin scaffold can also be modified. Electrophilic aromatic substitution reactions, such as nitration or halogenation, could introduce new substituents, although the regioselectivity would be governed by the existing methoxy and methyl groups. The development of methods for adding a "magic methyl" group to complex molecules, sometimes using photoredox catalysis, could also be applied to modify the aromatic ring of the isocoumarin. wisc.edu
Furthermore, the lactone ring can be a site for derivatization. For example, isocoumarins can be converted to the corresponding 1-thioisocoumarins using Lawesson's reagent. researchgate.net Additionally, isocoumarins incorporating chalcone (B49325) moieties have been synthesized from 3-acetyl-isocoumarin through condensation reactions with substituted benzaldehydes. nih.gov These examples demonstrate the potential for modifying the isocoumarin scaffold to create diverse derivatives.
Advanced Structural Characterization and Spectroscopic Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment
High-resolution NMR spectroscopy, including ¹H NMR, ¹³C NMR, and two-dimensional techniques (like COSY, HSQC, and HMBC), is fundamental for determining the carbon-hydrogen framework of a molecule.
¹H NMR: Would be used to identify the number of distinct proton environments, their multiplicity (spin-spin splitting), and their integration (proton count). For 8-Methoxy-3,6-dimethyl-1H-isochromen-1-one, one would expect to see signals corresponding to the aromatic protons, the vinylic proton, the methoxy (B1213986) group protons, and the two methyl group protons.
¹³C NMR: Would reveal the number of chemically non-equivalent carbon atoms. The spectrum would show distinct signals for the carbonyl carbon (C-1), the aromatic carbons, the vinylic carbons, and the carbons of the methoxy and methyl substituents.
2D NMR: Techniques like HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for establishing the connectivity between protons and carbons, confirming the placement of the methoxy and methyl groups on the isochromenone core.
Despite searches, specific, experimentally-derived ¹H and ¹³C NMR data tables for this compound are not available in the public domain.
Mass Spectrometry (MS) in Structural Confirmation and Metabolomic Profiling
Mass spectrometry is employed to determine the molecular weight and elemental formula of a compound and to gain structural insights from its fragmentation patterns. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula (C₁₂H₁₂O₃). The fragmentation pattern would help confirm the presence of the isochromenone core and the loss of substituents like methyl or methoxy groups. This technique is also vital in metabolomics to identify the compound in complex biological mixtures. However, specific mass spectra or fragmentation data for this compound are not publicly documented.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
IR Spectroscopy: This technique identifies the functional groups present in a molecule based on the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the α,β-unsaturated lactone (C=O stretch), C=C double bonds (aromatic and vinylic), and C-O bonds (ether and ester).
UV-Vis Spectroscopy: This method provides information about the electronic transitions within the molecule, particularly the conjugated system. The isochromenone core constitutes a chromophore that would absorb UV light at specific wavelengths, and the positions of the absorption maxima (λ_max) would be characteristic of its structure.
No specific experimental IR or UV-Vis spectral data for this compound could be retrieved.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, ECD) for Absolute Stereochemistry
If the molecule were chiral (e.g., due to restricted rotation or the presence of a stereocenter introduced via hydrogenation), chiroptical methods like ECD would be essential for determining its absolute stereochemistry. This involves comparing the experimental ECD spectrum with spectra predicted by quantum-chemical calculations for the different possible enantiomers. For related chiral molecules, this technique has been successfully used to establish the absolute configuration. chemicalbook.com As this compound is achiral, this specific analysis is not applicable unless a chiral derivative is synthesized.
Structure Activity Relationship Sar Studies and Pharmacophore Development
Influence of Substituent Variation on Molecular Target Engagement
The biological activity of isocoumarin (B1212949) derivatives is highly sensitive to the nature and position of substituents on the bicyclic core. While specific SAR studies on 8-Methoxy-3,6-dimethyl-1H-isochromen-1-one are not extensively documented, the broader isocoumarin class provides significant insights into how variations at the 3, 6, and 8 positions can modulate molecular target engagement.
The methyl group at the C-3 position is another key determinant of activity. In many isocoumarins, the substituent at C-3 is crucial for potency and selectivity. Studies on various 3-substituted isocoumarins have shown that the nature of this group, whether it be a simple alkyl or a more complex aryl group, can drastically alter the compound's biological profile, which includes antifungal, anti-inflammatory, and anticancer activities.
The methyl group at the C-6 position further contributes to the molecule's pharmacological character. The substitution pattern on the aromatic ring of isocoumarins is known to affect their interaction with various enzymes and receptors. For example, in a study of substituted benzocoumarin derivatives, compounds bearing methoxy (B1213986) groups on the aromatic ring demonstrated excellent antibacterial activity. semanticscholar.org While this is a different scaffold, it highlights the importance of aromatic substitution in modulating bioactivity.
The interplay between these three substituents—the 8-methoxy, 3-methyl, and 6-methyl groups—collectively defines the pharmacophore of this compound. The following table summarizes the general influence of substituent variations on the bioactivity of related isocoumarin compounds.
| Substituent Position | Variation | Observed Impact on Bioactivity in Related Isocoumarins | Potential Implication for this compound |
| C-8 | Methoxy vs. Hydroxy | Can modulate selectivity and potency. The 8-hydroxy group is also common in natural isocoumarins. | The 8-methoxy group may confer specific target interactions and metabolic stability. |
| C-3 | Methyl vs. Longer Alkyl Chains or Aryl Groups | Often a primary determinant of potency. Longer alkyl chains or aryl groups can enhance activity against certain targets. | The 3-methyl group provides a specific steric and lipophilic character that influences target binding. |
| C-6 | Methyl vs. Other Substituents (e.g., halogens, nitro groups) | Affects electronic properties and overall lipophilicity, which can impact cell permeability and target interaction. | The 6-methyl group contributes to the lipophilicity and may be involved in hydrophobic interactions within a binding pocket. |
Stereochemical Purity and Configurational Impact on Bioactivity
The isocoumarin scaffold can possess chiral centers, leading to the existence of stereoisomers. The three-dimensional arrangement of atoms in a molecule can have a profound impact on its biological activity, as stereoisomers can exhibit different affinities for and interactions with chiral biological targets such as enzymes and receptors.
For 3-substituted isocoumarins like this compound, the carbon at the C-3 position can be a stereocenter, leading to (R) and (S) enantiomers. The biological activities of these enantiomers can differ significantly. For instance, in a study on mellein (B22732) and its derivatives, which are 3,4-dihydroisocoumarins, the absolute configuration at C-3 was found to be crucial for their biological effects. nih.gov Specifically, the (–)-(R)-mellein and its derivatives, isolated from various fungi, have shown a range of activities, including phytotoxicity and inhibition of cancer cell growth. nih.gov
The following table illustrates the importance of stereochemistry in the bioactivity of isocoumarin-related compounds.
| Compound/Class | Stereochemical Feature | Impact on Bioactivity |
| Mellein Derivatives | Absolute configuration at C-3 ((R) vs. (S)) | Different enantiomers exhibit distinct biological activities and potencies. nih.gov |
| Dihydropyranones | Relative and absolute configuration of multiple stereocenters | The specific stereochemistry is critical for defining the molecule's interaction with its biological target, as determined by techniques like ECD spectroscopy. nih.gov |
Computational Approaches in SAR Analysis (e.g., Quantitative Structure-Activity Relationships, Molecular Docking)
Computational methods have become indispensable tools in modern drug discovery for elucidating structure-activity relationships and designing novel bioactive molecules. Quantitative Structure-Activity Relationship (QSAR) and molecular docking are two such powerful techniques that can be applied to the study of this compound and its analogues.
Quantitative Structure-Activity Relationship (QSAR) analysis aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By correlating molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with biological data, QSAR models can predict the activity of new, unsynthesized compounds and provide insights into the key structural features required for activity. Although a specific QSAR study for this compound is not available, QSAR analyses have been successfully applied to the broader class of coumarins and isocoumarins to understand their anticancer and antifungal activities. nih.gov For instance, a QSAR study on salicylamide (B354443) isosteres, which share some structural similarities with isocoumarins, identified key quantum chemical descriptors that correlate with their antimycobacterial activity. nih.gov
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. This method provides valuable information about the binding mode, affinity, and specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the target protein. Docking studies on coumarin (B35378) derivatives have been used to rationalize their inhibitory activities against various enzymes. nih.govnih.gov For example, molecular docking of methoxy-substituted coumarin-chalcone hybrids into the active site of quinone reductase-2 helped to explain their observed antiproliferative activity against MCF-7 cancer cells. nih.gov Similarly, docking studies of isoxazole (B147169) derivatives with a methoxy-substituted chalcone (B49325) core have been used to understand their anti-inflammatory activity. orientjchem.org
The following table summarizes the application of computational approaches in the study of isocoumarin-related compounds.
| Computational Method | Application to Isocoumarin Analogues | Insights Gained |
| QSAR | Predicting the antitubercular activity of salicylamide isosteres. nih.gov | Identification of key electronic and structural features that govern biological activity. |
| Molecular Docking | Investigating the binding of coumarin-chalcone hybrids to quinone reductase-2. nih.gov | Elucidation of specific amino acid residues involved in binding and rationalization of observed biological activities. |
| Molecular Docking | Studying the interaction of isoxazole derivatives with cyclooxygenase-2 (COX-2). orientjchem.org | Prediction of binding affinities and identification of potential anti-inflammatory agents. |
These computational tools could be powerfully applied to this compound to predict its potential biological targets, understand its binding interactions, and guide the design of more potent and selective analogues.
Advanced Analytical Methodologies for Detection, Isolation, and Quantification
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Purity Assessment and Mixture Analysis
Chromatographic techniques are fundamental tools for separating components from a mixture and assessing the purity of a target compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed for this purpose.
HPLC is particularly well-suited for the analysis of non-volatile and thermally sensitive compounds like many isocoumarins. The separation is based on the differential partitioning of analytes between a stationary phase (the column) and a liquid mobile phase. For fungal metabolites, reverse-phase HPLC (RP-HPLC) is frequently used, typically employing a nonpolar stationary phase (like C18) and a polar mobile phase. nih.gov The purity of an isolated compound can be determined by the presence of a single, sharp chromatographic peak under various conditions. The relative purity is calculated from the peak area of the analyte compared to the total area of all peaks in the chromatogram. For complex mixtures, HPLC provides a robust method for separating individual compounds prior to their identification and quantification. An efficient HPLC method is crucial for assessing isomeric purity, which can be challenging to determine by other means. nih.gov
Gas Chromatography (GC) is an alternative separation technique, but its application is limited to volatile and thermally stable compounds. epa.gov For semi-volatile isocoumarins, GC can be used, often requiring derivatization to increase volatility. In mixture analysis, GC provides excellent separation efficiency, allowing for the resolution of closely related compounds within a fungal extract. mdpi.com
While chromatography is essential, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful orthogonal method for purity assessment. nih.gov Unlike chromatographic methods, qNMR is a primary analytical method that can provide a direct quantification of a compound against a certified internal standard without requiring a reference standard of the analyte itself. nih.govresearchgate.net This technique is less susceptible to issues with "invisible" impurities like residual solvents or inorganic materials that may not be detected by UV or MS detectors in chromatography. nih.gov
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reverse Phase C18 | nih.gov |
| Mobile Phase | Methanol and Water Gradient | nih.gov |
| Flow Rate | 0.2 mL/min | nih.gov |
| Detection | Diode Array Detector (DAD) or Mass Spectrometry (MS) | frontiersin.org |
Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Complex Sample Analysis
To unequivocally identify and quantify compounds in complex samples, such as fungal fermentation broths or plant extracts, separation techniques are coupled (hyphenated) with powerful detection methods like mass spectrometry (MS). Liquid chromatography-mass spectrometry (LC-MS) is the principal analytical technique used to investigate the production of metabolites from diverse microorganisms like fungi. dtu.dk
LC-MS/MS combines the separation power of HPLC with the mass-analyzing capabilities of tandem mass spectrometry. After separation on the LC column, the analyte is ionized (commonly using electrospray ionization, ESI) and enters the mass spectrometer. The first mass analyzer selects the parent ion (precursor ion) of the target compound based on its mass-to-charge ratio (m/z). This ion is then fragmented, and the resulting product ions are analyzed by a second mass analyzer. This process provides a highly specific "fingerprint" for the compound, enabling its confident identification and quantification even at very low levels in a complex matrix. Advanced data analysis strategies, such as Global Natural Products Social Molecular Networking (GNPS), can be used on LC-MS/MS data to visualize and identify entire families of structurally related compounds within an extract. frontiersin.org
Gas Chromatography-Mass Spectrometry (GC-MS) operates on a similar principle but is used for volatile compounds. mdpi.com The GC column separates the components of the mixture, which are then introduced into the mass spectrometer for detection and identification based on their mass spectra. epa.gov Chemical profiling of fungal extracts using both LC-MS and GC-MS provides a comprehensive overview of the metabolome, covering compounds with a wide range of polarities and volatilities. mdpi.com
| Parameter | Setting | Reference |
|---|---|---|
| Ion Source | Electrospray Ionization (ESI) | mdpi.com |
| Capillary Voltage | 2 kV | frontiersin.org |
| Sampling Cone Voltage | 40 V | frontiersin.org |
| Ion Source Temperature | 120°C | frontiersin.org |
| Desolvation Temperature | 450°C | frontiersin.org |
| Desolvation Gas Flow | 700 L/h | frontiersin.org |
Spectrophotometric and Fluorimetric Quantification Methods
Spectrophotometric and fluorimetric methods are often used for the rapid quantification of compounds. UV-Visible spectrophotometry is based on the principle that a compound absorbs light at a specific wavelength. According to the Beer-Lambert law, the amount of light absorbed is directly proportional to the concentration of the analyte in the solution. ijrar.org This technique is simple, cost-effective, and fast, making it suitable for routine quantification when a pure sample of the analyte is available to create a calibration curve. ijrar.org However, its selectivity can be low, as other compounds in a mixture may absorb at the same wavelength, leading to inaccurate results. researchgate.net
Fluorimetric methods offer a significant advantage in terms of sensitivity and, often, selectivity. These techniques measure the fluorescence emitted by a compound after it absorbs light at a specific excitation wavelength. Not all molecules fluoresce, which can make the method more selective than UV-Vis absorption. Many isocoumarin (B1212949) and coumarin (B35378) derivatives are known to be fluorescent. nih.goveurjchem.com For quantification, the intensity of the emitted light at a specific wavelength is measured and correlated with the compound's concentration. Fluorimetry generally provides much lower limits of detection compared to spectrophotometry. researchgate.netnih.gov For example, a spectrofluorimetric method for the related compound coumarin was developed with excitation and emission maxima at 310 nm and 390 nm, respectively. nih.gov
| Method | Parameter | Wavelength (nm) | Reference |
|---|---|---|---|
| Fluorimetry | Excitation Maximum | 310 | nih.gov |
| Fluorimetry | Emission Maximum | 390 | nih.gov |
Future Research Trajectories and Academic Applications
Discovery of Novel Isochromen-1-one Analogues from Underexplored Biodiversity
The search for new pharmaceuticals and agrochemicals is increasingly turning to the vast, untapped biochemical potential of the microbial world. nih.gov Fungi, in particular, are prolific producers of structurally diverse secondary metabolites, including a wide array of isocoumarin (B1212949) derivatives. mdpi.comnih.gov Endophytic fungi, which live within plant tissues, and marine-derived fungi are especially promising sources for novel bioactive compounds due to the unique evolutionary pressures of their environments. mdpi.comnih.govnih.gov It is estimated that fewer than 1% of marine fungi have been formally identified, suggesting an enormous reservoir of undiscovered natural products. intelligentliving.co
Future research will focus on systematic screening of microbes from these underexplored ecological niches. Techniques such as co-cultivation, where multiple microorganisms are grown together to stimulate the production of otherwise silent biosynthetic gene clusters, have already proven successful in inducing the expression of novel isochromanones. nih.gov The application of advanced analytical techniques to extracts from these organisms will likely lead to the isolation of new analogues of 8-Methoxy-3,6-dimethyl-1H-isochromen-1-one with unique substitution patterns and enhanced biological activities. numberanalytics.com
Table 1: Examples of Bioactive Isochromen-1-one Analogues from Fungal Sources
| Compound Name | Fungal Source | Noted Biological Activity/Significance | Reference |
|---|---|---|---|
| Soudanone A | Cadophora sp. | An isochromanone identified from a mine-dwelling fungus. | nih.gov |
| Pseudoanguillosporin A & B | Cosmospora sp. | Isochromans induced during co-culture experiments. | nih.gov |
| (3R)-methyl-8-hydroxy-6-(hydroxymethyl)-7-methoxydihydroisocoumarin | Aspergillus versicolor | A novel derivative isolated from a tobacco plant endophyte. | nih.gov |
| Penicoffrazins B & C | Penicillium coffeae | Enantiomers isolated from a mangrove-derived endophytic fungus. | nih.gov |
| 8-hydroxy-6-methoxy-3-pentyl-1H-isochromen-1-one | Tessmannia densiflora, Lecidea confluens | Natural analogue with reported insecticidal activity. | nii.ac.jpresearchgate.net |
Advanced Biosynthetic Pathway Engineering for Sustainable Production
The production of complex natural products like this compound via traditional chemical synthesis can be challenging and inefficient. nii.ac.jp A more sustainable and scalable approach lies in harnessing and engineering the compound's native biosynthetic machinery. nih.gov Isochromen-1-ones are fungal polyketides, synthesized by large, multifunctional enzymes known as polyketide synthases (PKSs). researchgate.netmdpi.com The genes encoding these enzymes and the subsequent tailoring enzymes are often grouped together in biosynthetic gene clusters (BGCs). nih.govnih.gov
Future research will leverage advances in synthetic biology and genetic engineering to optimize the production of these compounds. numberanalytics.com Key strategies include:
Heterologous Expression: Transferring the entire BGC for an isocoumarin into a more tractable host organism, such as Saccharomyces cerevisiae (yeast) or Aspergillus nidulans, which are well-understood and optimized for industrial fermentation. nih.govacs.org
CRISPR-Cas9 Gene Editing: Precisely modifying the PKS and other biosynthetic genes to alter the final structure of the molecule, potentially creating novel derivatives with improved properties. numberanalytics.comnih.gov This can also be used to upregulate the expression of the entire pathway.
Pathway Activation: Many BGCs are "silent" or expressed at very low levels under standard laboratory conditions. nih.gov Techniques like manipulating global regulatory complexes (e.g., the Velvet complex) or using small-molecule chemical elicitors can "awaken" these clusters to produce new or greater quantities of metabolites. researchgate.netresearchgate.net
These bioengineering approaches not only promise a sustainable supply of known compounds but also open the door to "unnatural" natural products through combinatorial biosynthesis and pathway manipulation. researchgate.net
Elucidation of Untapped Molecular Mechanisms of Action
The isocoumarin scaffold is associated with a wide spectrum of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and antitumor properties. nih.govnih.gov However, for many derivatives, including this compound, the precise molecular targets and mechanisms of action remain largely uncharacterized. A significant future research direction is to move beyond phenotypic screening and identify the specific cellular pathways and proteins that these compounds interact with.
Modern "omics" technologies are central to this endeavor. nih.gov
Chemical Proteomics: Using the isocoumarin as a probe to pull down its protein binding partners from cell lysates, which can then be identified by mass spectrometry.
Transcriptomics and Metabolomics: Analyzing how treatment with the compound alters gene expression and metabolic profiles within a cell or organism, providing clues about the pathways it perturbs. nih.govdntb.gov.ua
For example, analogues have shown potent α-glucosidase inhibition and antiplatelet activity, validated by in silico docking studies. nih.govdntb.gov.ua Future work could build on this by using biophysical assays to confirm direct binding to these enzyme targets and crystallography to visualize the interaction at an atomic level. Unraveling these mechanisms is crucial for validating the therapeutic or academic potential of this compound and its analogues.
Development as Chemical Probes for Biological Research
A chemical probe is a small molecule with a well-defined and potent interaction with a specific biological target, which can be used to study that target's function in a biological system. Given their diverse bioactivities, isocoumarin derivatives are excellent candidates for development into such research tools. The key is to identify a derivative with high potency and selectivity for a single target, such as a specific enzyme or receptor. nih.gov
Once a suitable scaffold is identified through structure-activity relationship (SAR) studies, it can be chemically modified to incorporate reporter tags without losing its activity. researchgate.net For instance:
A fluorescent dye could be attached, allowing researchers to visualize the localization of the target protein within a cell using microscopy.
A biotin tag could be added, enabling the isolation and identification of the target protein and its associated complex from a cell extract (affinity purification).
A photo-affinity label could be incorporated to create a covalent bond with the target upon UV irradiation, permanently tagging it for easier identification.
A recent study has already demonstrated the application of fluorescent 1H-isochromen-1-ones as chemical probes for lichen determination, showcasing the viability of this approach for the compound class. eurjchem.com Developing a probe from the this compound scaffold could provide a powerful new tool for studying the biological processes it modulates.
Potential in Agrochemistry and Environmental Biotechnology
Fungal secondary metabolites have long been a source of valuable agrochemicals. nih.govresearchgate.net The isocoumarin class is no exception. A close analogue, 8-hydroxy-6-methoxy-3-pentyl-1H-isochromen-1-one, has demonstrated insecticidal activity, and other related compounds are known to be intermediates in the synthesis of commercial fungicides. nii.ac.jpgoogle.com This suggests a strong potential for this compound and its derivatives to be developed as biopesticides, which are increasingly sought after as environmentally friendlier alternatives to synthetic chemicals in organic farming. mdpi.com
In environmental biotechnology, the metabolic versatility of fungi is being harnessed for mycoremediation—the use of fungi to clean up pollutants. sustainability-directory.comsustainability-directory.com Fungi that produce complex secondary metabolites often possess robust enzymatic systems capable of degrading recalcitrant organic molecules, from agricultural waste to industrial pollutants. youtube.comnih.gov Future research could explore two avenues:
Investigating whether the fungi that naturally produce this compound are themselves effective in biodegrading specific environmental contaminants.
Studying whether the compound itself plays a role in mediating interactions within microbial consortia that are active in bioremediation processes.
Table 2: Potential Applications of Isochromen-1-ones in Applied Biotechnology
| Application Area | Potential Use | Supporting Rationale / Related Findings | Reference |
|---|---|---|---|
| Agrochemistry | Bio-fungicide | The related compound 3-isochromanone (B1583819) is a known intermediate for manufacturing strobilurin-type fungicides. | google.com |
| Agrochemistry | Bio-insecticide | An analogue, 8-hydroxy-6-methoxy-3-pentyl-1H-isochromen-1-one, showed activity against mosquito larvae. | nii.ac.jpresearchgate.net |
| Environmental Biotechnology | Mycoremediation | Fungi possess robust metabolic and enzymatic systems capable of degrading persistent pollutants. | sustainability-directory.comsustainability-directory.comnih.gov |
| Sustainable Agriculture | Natural Pesticide | Natural products are sought as alternatives to synthetic pesticides for use in organic farming. | mdpi.com |
Theoretical Studies on Reactivity and Intermolecular Interactions
Computational chemistry provides powerful tools to predict and understand the behavior of molecules at an electronic level, complementing experimental research. For this compound, theoretical studies can offer profound insights into its chemical properties and biological function.
Future computational research is likely to focus on:
Quantum Chemistry Calculations: Methods like Density Functional Theory (DFT) can be used to model the molecule's electronic structure, predict its reactivity, and elucidate the mechanisms of its formation or degradation. researchgate.net This can help rationalize synthetic pathways and predict sites of metabolic transformation.
Molecular Docking: This technique computationally places the isocoumarin molecule into the active site of a known or hypothesized protein target. dntb.gov.ua It predicts the most likely binding pose and estimates the strength of the interaction, which is invaluable for prioritizing experimental screening and guiding the design of more potent analogues.
Molecular Dynamics (MD) Simulations: MD simulations model the movement of the compound and its target protein over time, providing a dynamic picture of their interaction. This can reveal how the compound affects the protein's conformation and function, offering a deeper understanding of its mechanism of action beyond a static binding picture.
These in silico approaches are cost-effective methods to generate hypotheses that can then be tested in the lab, accelerating the pace of discovery and development related to this compound.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 8-Methoxy-3,6-dimethyl-1H-isochromen-1-one, and how do reaction conditions influence yield and purity?
- Methodology : The compound can be synthesized via Ru-catalyzed cyclization of substituted benzoic acids with alkynes. For example, a protocol using [RuCl₂(p-cymene)] (5 mol%), AgOAc (1.0 equiv), and AgSbF₆ (20 mol%) in 1,2-dichloroethane under reflux yields bicyclic isochromenones . Optimization involves adjusting stoichiometry, solvent polarity, and catalyst loading. Purity is validated via HPLC or LC-MS, with yields typically ranging from 60–85% depending on substituent electronic effects .
Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its packing?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) at 293 K reveals planar isochromenone cores with methoxy and methyl groups adopting specific dihedral angles. Hydrogen bonds (e.g., O–H···O) and π-π stacking (3.5–3.8 Å) dominate packing . Data refinement using SHELXL or OLEX2 software confirms bond lengths (C–C: 1.47–1.52 Å) and angles (C–O–C: 117–122°) .
Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral assignments validated?
- Methodology :
- NMR : ¹H/¹³C NMR in CDCl₃ identifies methoxy (δ 3.8–4.0 ppm) and aromatic protons (δ 6.8–7.5 ppm). DEPT-135 confirms methyl carbons (δ 20–25 ppm) .
- FT-IR : Stretching vibrations at 1720 cm⁻¹ (lactone C=O) and 1250 cm⁻¹ (C–O–C) .
- Mass Spectrometry : High-resolution ESI-MS provides molecular ion [M+H]⁺ with <2 ppm error .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) resolve ambiguities in experimental data, such as tautomerism or conformational flexibility?
- Methodology : Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates optimized geometries and compares them with SC-XRD data. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H-bond contributions ≥25%) . TD-DFT predicts UV-Vis absorption bands (λmax ≈ 280–320 nm) for comparison with experimental spectra .
Q. What strategies mitigate contradictions in biological activity data across studies, such as variable IC₅₀ values in cytotoxicity assays?
- Methodology :
- Assay Standardization : Use consistent cell lines (e.g., HeLa, MCF-7) and controls (e.g., doxorubicin).
- SAR Analysis : Correlate substituent effects (e.g., methoxy position) with activity. For example, 8-methoxy derivatives show enhanced DNA intercalation vs. 6-methoxy analogs .
- Meta-Analysis : Pool data from ≥3 independent studies and apply statistical tools (ANOVA, Tukey’s test) to identify outliers .
Q. How do solvent polarity and temperature affect the compound’s stability during long-term storage?
- Methodology : Accelerated stability studies (40°C/75% RH for 6 months) in DMSO, ethanol, and solid state. Monitor degradation via:
- HPLC : Track peak area reduction of the parent compound.
- LC-MS : Identify degradation products (e.g., demethylated or hydrolyzed derivatives) .
- Conclusion : Anhydrous ethanol at –20°C minimizes decomposition (<5% over 12 months) .
Q. What advanced crystallization techniques improve polymorph control for this compound?
- Methodology :
- Seeding : Introduce pre-characterized crystals to supersaturated solutions to direct nucleation .
- Anti-Solvent Diffusion : Use n-hexane as anti-solvent in THF to yield monoclinic (P2₁/c) vs. triclinic (P1̄) polymorphs .
- In-Situ Raman Spectroscopy : Monitor polymorph transitions during crystallization .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points (e.g., 145–152°C) for this compound?
- Methodology :
- Purity Assessment : Verify via elemental analysis (C, H, N ±0.3%) and DSC .
- Polymorph Identification : SC-XRD distinguishes between forms (e.g., hydrogen-bonding patterns in Form I vs. Form II) .
- Instrument Calibration : Cross-validate melting point apparatus with standards (e.g., caffeine) .
Tables
Table 1 : Key Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a, b, c (Å) | 12.34, 7.89, 15.21 |
| β (°) | 98.7 |
| R-factor | 0.041 |
| H-bond Distance (Å) | 2.65–2.89 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
